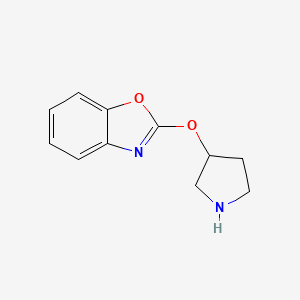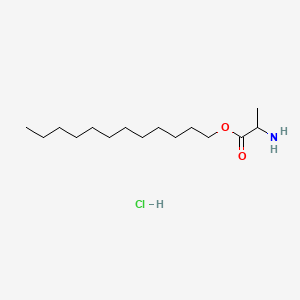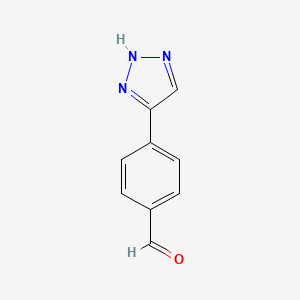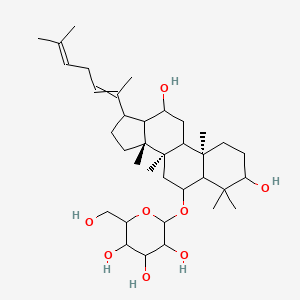![molecular formula C15H20N2O4 B14799935 Methyl 4-oxo-4-{[2-(propan-2-ylcarbamoyl)phenyl]amino}butanoate](/img/structure/B14799935.png)
Methyl 4-oxo-4-{[2-(propan-2-ylcarbamoyl)phenyl]amino}butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoate is a complex organic compound with a variety of functional groups, including an ester, an amide, and an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the amide bond: This can be achieved by reacting 2-aminobenzoic acid with isopropyl isocyanate under mild conditions to form the intermediate 2-[(isopropylamino)carbonyl]phenylamine.
Esterification: The intermediate is then reacted with methyl 4-oxobutanoate in the presence of a suitable catalyst, such as a strong acid (e.g., sulfuric acid), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of methyl 4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the isopropylamino and carbonyl groups.
Methyl 4-oxobutanoate: Similar ester group but lacks the aromatic ring and amide group.
Uniqueness
Methyl 4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoate is unique due to the presence of multiple functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
Propiedades
Fórmula molecular |
C15H20N2O4 |
|---|---|
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
methyl 4-oxo-4-[2-(propan-2-ylcarbamoyl)anilino]butanoate |
InChI |
InChI=1S/C15H20N2O4/c1-10(2)16-15(20)11-6-4-5-7-12(11)17-13(18)8-9-14(19)21-3/h4-7,10H,8-9H2,1-3H3,(H,16,20)(H,17,18) |
Clave InChI |
OITSGNKAZFTWSG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14799853.png)
![N-[benzyl(methyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B14799865.png)

![methyl 2-[(3R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B14799870.png)
![(8R,10R,14S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B14799874.png)
![2-[2-(butan-2-yl)phenoxy]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14799878.png)

![4-[1-(2-fluoroethyl)piperidin-4-yl]-6-(2-methylpyrrolidin-1-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine](/img/structure/B14799882.png)
![4-N-[4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-6-chloro-2-propylsulfanylpyrimidine-4,5-diamine](/img/structure/B14799883.png)


![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14799895.png)

![2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14799906.png)
